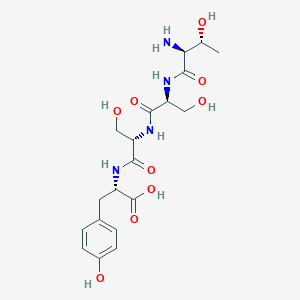
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is a chiral alcohol with the molecular formula C15H32O. This compound is notable for its presence in various natural products and its role in chemical communication systems, particularly in insects. It is a semiochemical, meaning it is involved in the chemical signaling processes that influence the behavior of other organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol typically involves stereoselective reduction processes. One common method includes the reduction of the corresponding ketone using chiral catalysts to ensure the correct stereochemistry. Another approach involves the use of Grignard reagents followed by stereoselective hydrogenation.
Industrial Production Methods
Industrial production of this compound often employs large-scale stereoselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to maintain the desired stereochemistry.
化学反応の分析
Types of Reactions
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced further to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in various alcohol derivatives.
Substitution: Forms halides, esters, or ethers depending on the substituent introduced.
科学的研究の応用
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in the study of chemical communication in insects, particularly in pheromone research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol involves its interaction with specific molecular targets, such as receptors in the olfactory system of insects. It binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response.
類似化合物との比較
Similar Compounds
(2S,3S,7S)-3,7-Dimethyltridecan-2-ol: Another stereoisomer with different biological activity.
(2S,3R,7R)-3,7-Dimethyltridecan-2-yl acetate: An ester derivative used in similar applications.
(2S,3R,7R)-3,7-Dimethylpentadecan-2-ol: A longer-chain analog with distinct properties.
Uniqueness
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical properties. Its role in semiochemical communication and its utility as a chiral building block make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
163581-12-2 |
|---|---|
分子式 |
C15H32O |
分子量 |
228.41 g/mol |
IUPAC名 |
(2S,3R,7R)-3,7-dimethyltridecan-2-ol |
InChI |
InChI=1S/C15H32O/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16/h13-16H,5-12H2,1-4H3/t13-,14-,15+/m1/s1 |
InChIキー |
GSOHTXXXDWFCAJ-KFWWJZLASA-N |
異性体SMILES |
CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O |
正規SMILES |
CCCCCCC(C)CCCC(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


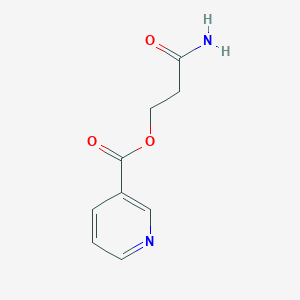
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

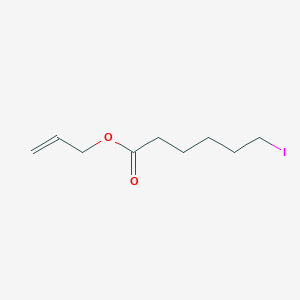
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
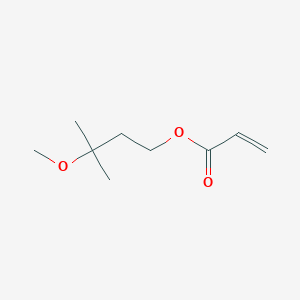

![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)
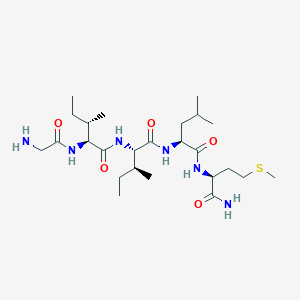
![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
